

dimethylpropylamine chemical structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Bonding of N,N-**Dimethylpropylamine**

Introduction

N,N-Dimethylpropylamine, also known as dimethyl-N-propylamine or N,N-dimethylpropan-1-amine, is a tertiary aliphatic amine. It appears as a colorless, flammable liquid with an ammonia-like odor.[1][2] This compound serves as a crucial intermediate in the synthesis of various chemicals, including surfactants like cocamidopropyl betaine, which is a common ingredient in personal care products such as shampoos and soaps.[3] It is also utilized as a process regulator in chemical manufacturing.[1] Given its role as a versatile building block, a thorough understanding of its chemical structure and bonding is essential for researchers, scientists, and professionals in drug development and chemical synthesis.

This guide provides a detailed examination of the molecular structure, bonding characteristics, spectroscopic properties, and relevant experimental protocols for N,N-**Dimethylpropylamine**.

Chemical Identification

The fundamental identifiers for N,N-**Dimethylpropylamine** are summarized in the table below.

Identifier	Value
IUPAC Name	N,N-dimethylpropan-1-amine[1][4]
CAS Number	926-63-6[1][5]
Molecular Formula	C5H13N[1][5]
Molecular Weight	87.16 g/mol [1]
Canonical SMILES	CCCN(C)C[1][4]
InChI Key	ZUHZZVMEUAUWHY-UHFFFAOYSA-N[5][6]

Physical Properties

Key physical properties of N,N-Dimethylpropylamine are presented below.

Property	Value
Appearance	Colorless liquid[1][7]
Boiling Point	65.85°C[7]
Density	0.6955 g/cm ³ [7]
Water Solubility	1000 g/L at 20°C (Completely miscible)[7]
Flash Point	~ -12°C (10°F)[2]
pKa (Basic)	10.2[1]

Chemical Structure and Bonding

The molecular structure of N,N-**Dimethylpropylamine** consists of a propyl group and two methyl groups attached to a central nitrogen atom.

Figure 1: 2D Chemical Structure of N,N-**Dimethylpropylamine**.

Bonding and Molecular Geometry

The central nitrogen atom in N,N-**Dimethylpropylamine** is sp^3 hybridized. It forms three sigma (σ) bonds with three carbon atoms (one from the propyl group and two from the methyl groups). The fourth sp^3 hybrid orbital is occupied by a non-bonding lone pair of electrons. This lone pair influences the molecule's geometry and is responsible for its basicity and nucleophilic character.

The geometry around the nitrogen atom is trigonal pyramidal, a deviation from the ideal tetrahedral geometry due to the lone pair-bond pair repulsion being greater than bond pair-bond pair repulsion. This results in C-N-C bond angles that are slightly less than the standard 109.5°.

Bond Parameters

While specific experimentally determined bond lengths and angles for N,N-**Dimethylpropylamine** are not readily available in the literature, reliable predictions can be made based on data from similar small amines, such as dimethylamine.[8]

Bond	Туре	Approximate Length (Å)
C-N	Single (σ)	1.46
C-C	Single (σ)	1.54
N-H	(in protonated form)	1.02
С-Н	Single (σ)	1.09

Angle	Approximate Value (°)
C-N-C	112°
C-C-C	109.5°
H-C-H	109.5°
C-C-N	109.5°

Note: These values are typical for aliphatic amines and may vary slightly in the actual molecule.

Spectroscopic Analysis

Spectroscopic data is critical for the identification and structural elucidation of N,N-**Dimethylpropylamine**. Below are the predicted key features in its NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

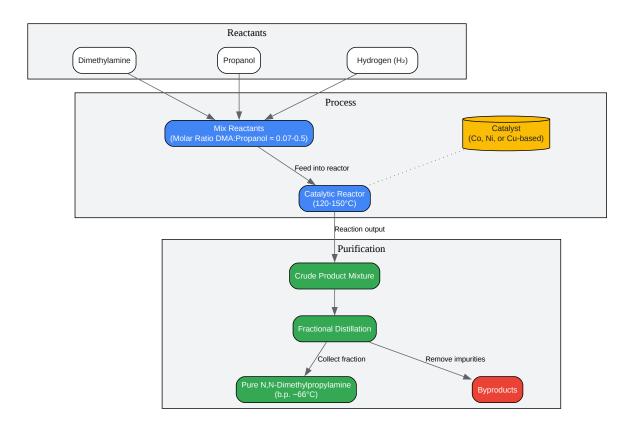
¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments.

Proton Group	Environment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
-CH₃ (propyl)	Terminal methyl	~0.9	Triplet (t)
-CH ₂ - (propyl)	Methylene adjacent to terminal CH ₃	~1.5	Sextet (sxt)
-N-CH₂- (propyl)	Methylene adjacent to N	~2.2	Triplet (t)
-N-(CH₃)₂	Two equivalent methyl groups on N	~2.1	Singlet (s)

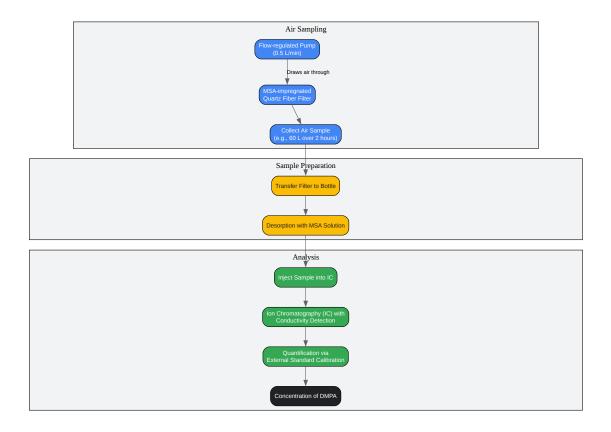
¹³C NMR: The carbon-13 NMR spectrum is expected to show four signals for the four non-equivalent carbon atoms.

Carbon Atom	Environment	Predicted Chemical Shift (δ, ppm)
-CH₃ (propyl)	Terminal methyl	~11
-CH ₂ - (propyl)	Methylene adjacent to terminal CH₃	~20
-N-CH ₂ - (propyl)	Methylene adjacent to N	~60
-N-(CH₃)2	Two equivalent methyl groups on N	~47

Infrared (IR) Spectroscopy


The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)	Vibration	Description
2960-2850	C-H stretch	Strong, sharp peaks from alkyl groups.
2820-2780	C-H stretch	Characteristic of N-CH₃ groups (Bohlmann bands).
1470-1450	C-H bend	Methylene and methyl scissoring.
1250-1020	C-N stretch	Medium to strong peak, characteristic of aliphatic amines.


Experimental Protocols Synthesis of N,N-Dimethylpropylamine

A common industrial method for synthesizing N,N-**Dimethylpropylamine** is through the reductive amination of propanol with dimethylamine.[9][10]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N,N-Dimethylpropylamine | C5H13N | CID 61236 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 926-63-6, Dimethyl-N-propylamine | lookchem [lookchem.com]
- 3. Dimethylaminopropylamine Wikipedia [en.wikipedia.org]
- 4. DIMETHYLPROPYLAMINE | C5H13N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. N,N-Dimethylpropylamine | SIELC Technologies [sielc.com]

- 6. N,N-Dimethyl-1-propanamine [webbook.nist.gov]
- 7. Dimethyl-N-propylamine | 926-63-6 [chemicalbook.com]
- 8. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 9. EP0932596B1 Process for producing dimethylpropylamine Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [dimethylpropylamine chemical structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179496#dimethylpropylamine-chemical-structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com